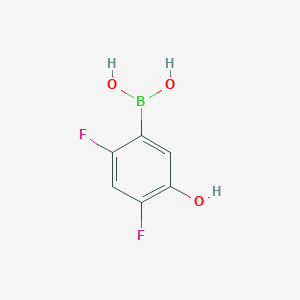

2,4-Difluoro-5-hydroxyphenylboronic acid

Beschreibung

Significance of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids, characterized by the general formula R–B(OH)₂, are a class of organoboron compounds that serve as indispensable building blocks in modern organic synthesis. nih.govmdpi.com Their stability, generally low toxicity, and ease of handling make them highly attractive reagents in both academic and industrial research. nih.gov A key feature of boronic acids is their ability to act as Lewis acids, which allows them to form reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids. rsc.org

The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govorganic-chemistry.org This reaction has become a cornerstone of synthetic chemistry for its efficiency in forming carbon-carbon (C-C) bonds, a fundamental process in the construction of complex molecular skeletons. nih.gov The Suzuki-Miyaura coupling enables the connection of diverse organic fragments, facilitating the synthesis of biaryls, polyolefins, and styrenes, which are common structural motifs in pharmaceuticals and advanced materials. wikipedia.org Beyond C-C bond formation, boronic acids are also utilized in reactions to form carbon-heteroatom bonds, such as carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, further expanding their synthetic utility. researchgate.net

Strategic Importance of Fluorine Substitution in Modulating Aromatic System Reactivity and Properties

The introduction of fluorine atoms into aromatic systems is a widely employed strategy in medicinal chemistry and materials science to fine-tune molecular properties. Fluorine's unique characteristics—its small size (acting as a mimic for hydrogen) and its status as the most electronegative element—allow it to exert profound electronic effects without causing significant steric hindrance.

Strategically placing fluorine on an aromatic ring can significantly alter a molecule's physicochemical properties, including its acidity (pKa), dipole moment, and chemical reactivity. In drug design, fluorination is often used to enhance metabolic stability. The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism and potentially increasing a drug candidate's bioavailability. Furthermore, the electron-withdrawing nature of fluorine can influence the binding affinity of a molecule to its biological target. This modification can lead to more potent and selective therapeutic agents.

Overview of 2,4-Difluoro-5-hydroxyphenylboronic Acid within Advanced Chemical Research Paradigms

2,4-Difluoro-5-hydroxyphenylboronic acid emerges as a highly specialized synthetic building block that integrates the advantageous properties of both the boronic acid group and fluorine substituents. researchgate.netresearchgate.net Its structure is designed for use as an intermediate in multi-step synthetic sequences, particularly in the construction of complex, high-value molecules.

The primary role of this compound is to serve as a coupling partner in reactions like the Suzuki-Miyaura coupling, allowing for the precise installation of a 2,4-difluoro-5-hydroxyphenyl moiety into a larger molecular framework. chemimpex.com The specific arrangement of its functional groups is critical:

The boronic acid group provides the reactive handle for palladium-catalyzed cross-coupling.

The two fluorine atoms at the 2- and 4-positions exert strong electron-withdrawing effects, modulating the reactivity of the aromatic ring and imparting specific electronic characteristics to the final product.

The hydroxyl group at the 5-position offers a site for further chemical modification or can act as a key hydrogen-bond donor, which is often crucial for molecular recognition and binding in biological systems.

This combination makes 2,4-Difluoro-5-hydroxyphenylboronic acid a valuable reagent in research focused on the development of novel pharmaceuticals, particularly in areas like oncology, where precisely functionalized aromatic structures are required for targeted therapies. chemimpex.com It is also relevant in materials science for creating functionalized polymers and organic electronics where tailored electronic and physical properties are desired. chemimpex.com

Interactive Data Table: Properties of 2,4-Difluoro-5-hydroxyphenylboronic Acid

| Property | Value |

| CAS Number | 2096330-91-3 |

| Molecular Formula | C₆H₅BF₂O₃ |

| Molecular Weight | 173.91 g/mol |

Eigenschaften

IUPAC Name |

(2,4-difluoro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNFZNVANLUANT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701241246 | |

| Record name | Boronic acid, B-(2,4-difluoro-5-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701241246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096330-91-3 | |

| Record name | Boronic acid, B-(2,4-difluoro-5-hydroxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096330-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2,4-difluoro-5-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701241246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2,4 Difluoro 5 Hydroxyphenylboronic Acid Reactivity

Fundamental Reaction Pathways Involving the Boronic Acid Moiety

Lewis Acidity and Boronate Complex Formation

The boronic acid group, -B(OH)₂, is characterized by an electron-deficient boron atom, rendering it a Lewis acid. This acidity is fundamental to its reactivity, allowing it to accept a pair of electrons from a Lewis base. In the presence of nucleophiles, such as hydroxide (B78521) or fluoride (B91410) ions, 2,4-Difluoro-5-hydroxyphenylboronic acid can form a tetrahedral boronate complex. This transformation from a trigonal planar boronic acid to a tetrahedral boronate species is a critical step in many of its reactions.

The formation of the boronate complex increases the nucleophilicity of the organic group attached to the boron, which is a key factor in transmetalation steps of cross-coupling reactions. The equilibrium between the neutral boronic acid and the anionic boronate complex is influenced by the pH of the medium and the nature of the substituents on the phenyl ring.

Impact of Fluorine and Hydroxyl Substituents on Electronic Density and Reactivity Profiles

The electronic properties of 2,4-Difluoro-5-hydroxyphenylboronic acid are significantly modulated by the two fluorine atoms and the hydroxyl group. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and, consequently, on the boron atom, thereby increasing the Lewis acidity of the boronic acid. A higher Lewis acidity facilitates the formation of the boronate complex.

Conversely, the hydroxyl group is an electron-donating group through resonance (+M effect), which can partially counteract the inductive effect of the fluorine atoms. However, the presence of two fluorine atoms, particularly in the ortho and para positions relative to the boronic acid group, results in a net electron-deficient aromatic ring. This heightened Lewis acidity is a defining feature of its reactivity profile.

Table 1: Predicted Relative Lewis Acidity of Substituted Phenylboronic Acids

| Compound | Substituents | Predicted Relative Lewis Acidity |

| Phenylboronic acid | None | Baseline |

| 4-Fluorophenylboronic acid | 4-F | Higher |

| 2,4-Difluorophenylboronic acid | 2,4-diF | Significantly Higher |

| 2,4-Difluoro-5-hydroxyphenylboronic acid | 2,4-diF, 5-OH | High, modulated by OH group |

| 4-Methoxyphenylboronic acid | 4-OCH₃ | Lower |

This table presents predicted trends based on established electronic effects of substituents.

Catalytic Roles and Mechanistic Studies in Cross-Coupling Reactions

2,4-Difluoro-5-hydroxyphenylboronic acid is a valuable coupling partner in various transition metal-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Detailed Mechanistic Insights into Transmetalation Pathways and Catalyst Cycles

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For 2,4-Difluoro-5-hydroxyphenylboronic acid, this process is initiated by the formation of the corresponding boronate complex upon reaction with a base. The electron-withdrawing nature of the difluoro-substituted ring enhances the rate of this step by increasing the lability of the C-B bond in the boronate intermediate. The resulting diorganopalladium(II) complex ([Ar-Pd-Ar']) is then formed.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The enhanced Lewis acidity of 2,4-Difluoro-5-hydroxyphenylboronic acid is expected to favor the formation of the boronate species, thereby facilitating a more efficient transmetalation step compared to electron-rich or unsubstituted phenylboronic acids.

Exploration of Other Transition Metal-Catalyzed Coupling Reactions (e.g., Nickel-Catalyzed Arylative Cyclizations, Chan-Lam Coupling)

Nickel-Catalyzed Arylative Cyclizations: Nickel catalysis offers a cost-effective alternative to palladium and can exhibit unique reactivity. In nickel-catalyzed arylative cyclizations, an arylnickel species, generated from the reaction of a Ni(0) precursor with an arylboronic acid, can undergo migratory insertion into a tethered alkyne or alkene. The resulting organonickel intermediate then cyclizes onto an electrophilic trap. The electron-deficient nature of the 2,4-difluoro-5-hydroxyphenyl group can influence the electronics of the arylnickel intermediate, potentially affecting the regioselectivity and efficiency of the cyclization process.

Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond between a boronic acid and an amine or alcohol. The mechanism is thought to involve the formation of a copper(II)-boronate complex. Transmetalation of the aryl group from boron to copper generates an arylcopper(II) species. Subsequent reductive elimination from a transient Cu(III) intermediate, formed via oxidation, yields the desired C-N or C-O bond. The electronic properties of 2,4-Difluoro-5-hydroxyphenylboronic acid can impact the rate of transmetalation to the copper center.

Activation Mechanisms in Advanced Organic Transformations

Beyond traditional cross-coupling reactions, 2,4-Difluoro-5-hydroxyphenylboronic acid can be activated for use in other advanced organic transformations. One notable example is its potential application in aryne chemistry. Upon activation with fluoride, boronic acids can serve as precursors to arynes or act as nucleophilic partners in reactions with arynes. The presence of the fluorine and hydroxyl groups on the aromatic ring of 2,4-Difluoro-5-hydroxyphenylboronic acid would be expected to influence the regioselectivity of aryne formation and subsequent trapping reactions.

Furthermore, the Lewis acidic nature of the boronic acid moiety allows for its use as a catalyst in certain reactions, such as condensations and cycloadditions, by activating carbonyl compounds or other Lewis basic substrates. The strong electron-withdrawing substituents on the phenyl ring would enhance this catalytic activity.

Table 2: Summary of Mechanistic Roles in Different Reactions

| Reaction | Catalyst | Key Mechanistic Step Involving the Boronic Acid | Predicted Influence of 2,4-Difluoro-5-hydroxyphenyl Substituents |

| Suzuki-Miyaura Coupling | Palladium | Transmetalation of the aryl group from the boronate complex to the Pd(II) center. | Enhanced rate of transmetalation due to increased Lewis acidity and C-B bond lability. |

| Nickel-Catalyzed Arylative Cyclization | Nickel | Formation of an arylnickel species via transmetalation. | Modulation of the electronic properties of the arylnickel intermediate, affecting cyclization. |

| Chan-Lam Coupling | Copper | Transmetalation of the aryl group to the copper center. | Potential to influence the rate of C-N or C-O bond formation. |

| Aryne Chemistry | Fluoride-mediated | Can act as an aryne precursor or a nucleophile. | Regiocontrol in aryne formation and trapping. |

| Lewis Acid Catalysis | (Self-catalyzed) | Activation of Lewis basic substrates. | Enhanced catalytic activity due to increased Lewis acidity. |

This table provides a predictive summary based on established mechanistic principles.

Fluoride-Induced Activation and the Concept of Hydroxide Surrogacy

The interaction of fluoride ions with boronic acids is a well-established principle that can be harnessed to modulate their reactivity. In the case of 2,4-difluoro-5-hydroxyphenylboronic acid, the addition of a fluoride source can lead to the formation of a tetracoordinate boronate complex. This process is driven by the high affinity of the Lewis acidic boron center for the fluoride anion. The resulting aryltrifluoroborate species exhibits enhanced nucleophilicity of the aryl group, which can be exploited in various coupling reactions.

A more nuanced application of fluoride activation is the concept of using boronic acids as hydroxide surrogates. This innovative approach leverages the in situ formation of a hydroxy-boronate complex, which can then act as a source of the hydroxide anion under non-aqueous and mildly basic conditions. This strategy is particularly valuable in reactions where the direct use of metal hydroxides or water would lead to undesirable side reactions or decomposition of sensitive substrates.

The proposed mechanism for this transformation involves the coordination of a fluoride ion to the boronic acid, which facilitates the cleavage of a B-O bond, effectively releasing a hydroxide equivalent. This process is particularly relevant in the context of aryne chemistry, where the boronic acid can be "tailor-made" to deliver a hydroxyl group to a reactive intermediate.

Table 1: Optimization of Reaction Conditions for Hydroxylation Using a Phenylboronic Acid as a Hydroxide Surrogate in an Aryne Reaction

| Entry | Base (x mmol) | Solvent | Temperature (°C) | Yield (%) |

| 1 | CsF (0.3) | CH3CN | -10 | 55 |

| 2 | CsF (0.5) | CH3CN | -10 | 63 |

| 3 | Cs2CO3 (0.5) | CH3CN | -10 | 45 |

| 4 | CsF (0.3) / Cs2CO3 (0.2) | CH3CN | -10 | 74 |

| 5 | CsF (0.3) / Cs2CO3 (0.2) | THF | -10 | 68 |

| 6 | CsF (0.3) / Cs2CO3 (0.2) | Dioxane | 0 | 65 |

Data presented is based on a model reaction system and illustrates the general principles of reaction optimization for this type of transformation.

The efficiency of 2,4-difluoro-5-hydroxyphenylboronic acid as a hydroxide surrogate would be influenced by the electronic effects of the fluoro and hydroxyl substituents. The electron-withdrawing nature of the fluorine atoms would enhance the Lewis acidity of the boron center, potentially facilitating the initial fluoride coordination.

Participation in Aryne-Triggered Processes and Other Unconventional Reaction Pathways

Arylboronic acids are emerging as versatile precursors for the generation of highly reactive aryne intermediates. One established method involves the ortho-silylation of an arylboronic acid, followed by oxidation to an ortho-silyl phenol. This intermediate can then be activated to generate the corresponding aryne. While this specific pathway has not been explicitly demonstrated for 2,4-difluoro-5-hydroxyphenylboronic acid, the general principle suggests its potential as a precursor to a difluoro-hydroxy-substituted benzyne.

The generation of an aryne from an arylboronic acid derivative opens up a plethora of possibilities for subsequent transformations. These highly electrophilic intermediates can undergo a variety of reactions, including nucleophilic additions, pericyclic reactions, and transition-metal-catalyzed insertions.

In the context of the fluoride-induced hydroxide surrogacy discussed previously, 2,4-difluoro-5-hydroxyphenylboronic acid could play a dual role in an aryne-triggered process. Firstly, the fluoride used to activate the boronic acid could also serve to generate the aryne from a suitable precursor, such as an ortho-silylaryl triflate. Secondly, the activated boronic acid could then act as the nucleophilic partner, delivering a hydroxyl group to the aryne in a multicomponent coupling reaction.

The unique substitution pattern of 2,4-difluoro-5-hydroxyphenylboronic acid could also lead to other unconventional reaction pathways. For instance, the presence of multiple fluorine atoms could make it a candidate for C-F bond activation studies, while the combination of hydroxyl and boronic acid groups might be exploited in the synthesis of novel heterocyclic structures.

Table 2: Scope of Arylboronic Acids in a Three-Component Aryne Coupling Reaction

| Boronic Acid | Yield (%) |

| Phenylboronic acid | 74 |

| 2-Methylphenylboronic acid | 81 |

| 4-Methoxyphenylboronic acid | 65 |

| 4-Chlorophenylboronic acid | 70 |

| 3,5-Dimethylphenylboronic acid | 78 |

This table illustrates the tolerance of the reaction to various electronically and sterically diverse arylboronic acids in a model three-component aryne reaction, suggesting that substituted phenylboronic acids like 2,4-difluoro-5-hydroxyphenylboronic acid could be viable substrates.

Further research into the reactivity of 2,4-difluoro-5-hydroxyphenylboronic acid is warranted to fully explore its potential in these and other novel synthetic methodologies.

Applications of 2,4 Difluoro 5 Hydroxyphenylboronic Acid As a Building Block in Complex Organic Synthesis

Construction of Intricately Substituted Fluorinated Aromatic Systems

The presence of both fluorine and hydroxyl functionalities on the phenyl ring of 2,4-Difluoro-5-hydroxyphenylboronic acid makes it an ideal precursor for the synthesis of intricately substituted fluorinated aromatic systems. The fluorine atoms significantly influence the electronic properties of the aromatic ring, often enhancing metabolic stability and binding affinity in bioactive molecules. The hydroxyl group provides a handle for further functionalization, allowing for the introduction of additional substituents or the formation of extended conjugated systems.

This strategic combination of functional groups allows chemists to design and construct complex aromatic and heteroaromatic structures that are often found in pharmaceuticals and agrochemicals. The difluoro-substitution pattern can direct subsequent reactions to specific positions on the aromatic ring, enabling regioselective synthesis of polysubstituted aromatic compounds.

Synthetic Utility in Facilitating Carbon-Carbon and Carbon-Heteroatom Bond Formations

The boronic acid moiety is the cornerstone of the synthetic utility of 2,4-Difluoro-5-hydroxyphenylboronic acid, primarily through its participation in palladium-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Formation: The most prominent application of this compound is in the Suzuki-Miyaura coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds. libretexts.org This reaction enables the coupling of the 2,4-difluoro-5-hydroxyphenyl moiety with a variety of organic halides or triflates, leading to the synthesis of complex biaryl and polyaryl structures. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it a favored method in the synthesis of complex molecules. libretexts.org

Below is a representative table of substrates that can be coupled with 2,4-Difluoro-5-hydroxyphenylboronic acid in Suzuki-Miyaura reactions:

| Coupling Partner (Ar-X) | Catalyst System | Product Type |

| Aryl Bromide | Pd(PPh₃)₄ / Base | Substituted Biaryl |

| Aryl Iodide | Pd(OAc)₂ / Ligand / Base | Substituted Biaryl |

| Heteroaryl Chloride | Pd₂(dba)₃ / Ligand / Base | Aryl-Heteroaryl Compound |

| Vinyl Triflate | Pd(dppf)Cl₂ / Base | Aryl-Alkene |

Carbon-Heteroatom Bond Formation: Beyond C-C bond formation, 2,4-Difluoro-5-hydroxyphenylboronic acid can also participate in reactions that form carbon-heteroatom bonds. The Chan-Lam coupling reaction, for instance, allows for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using copper catalysts. researchgate.net In this reaction, the boronic acid couples with amines, amides, or alcohols to form the corresponding arylated products. This provides a valuable alternative to other methods like the Buchwald-Hartwig amination. unipa.it

The following table illustrates the types of carbon-heteroatom bonds that can be formed using 2,4-Difluoro-5-hydroxyphenylboronic acid:

| Coupling Partner | Reaction Type | Catalyst | Bond Formed |

| Primary/Secondary Amine | Chan-Lam Coupling | Cu(OAc)₂ | C-N |

| Phenol | Chan-Lam Coupling | Cu(OTf)₂ | C-O |

| Imidazole | Chan-Lam Coupling | CuI | C-N |

| Thiol | Modified Coupling | Copper or Palladium Catalyst | C-S |

Contributions to Asymmetric Synthesis and Use as a Chiral Auxiliary

While 2,4-Difluoro-5-hydroxyphenylboronic acid itself is not chiral, its derivatives have potential applications in asymmetric synthesis. The hydroxyl group can be functionalized with chiral entities to create chiral ligands for metal-catalyzed asymmetric reactions. The electronic properties imparted by the fluorine atoms can influence the stereochemical outcome of these reactions by altering the electronic environment of the catalytic center.

The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. While direct use as a chiral auxiliary is not documented, its role as a scaffold for chiral ligand development remains an area of potential exploration.

Integration into the Development of Diverse Complex Molecular Architectures

The versatility of 2,4-Difluoro-5-hydroxyphenylboronic acid as a building block is evident in its potential for constructing a wide array of complex molecular architectures. Its application is particularly notable in the field of medicinal chemistry, where the introduction of a difluorophenyl group can significantly enhance the biological activity and pharmacokinetic properties of a drug candidate.

For example, this building block can be incorporated into the synthesis of kinase inhibitors, a major class of anticancer drugs. The specific substitution pattern can facilitate key interactions within the ATP-binding site of kinases. Furthermore, the ability to readily form biaryl structures via Suzuki-Miyaura coupling allows for the synthesis of compounds with the conformational rigidity often required for potent biological activity.

The synthesis of fluorinated heterocyclic compounds, which are prevalent in many pharmaceuticals, can also be facilitated by using this boronic acid as a starting material. nih.gov The combination of cross-coupling reactions and subsequent cyclization strategies opens up pathways to novel heterocyclic systems with unique biological profiles.

Computational and Theoretical Studies on 2,4 Difluoro 5 Hydroxyphenylboronic Acid

Electronic Structure and Quantum Chemical Characterization of the Compound

The electronic structure of a molecule is fundamental to its stability, reactivity, and spectroscopic properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are routinely employed to model these characteristics with high accuracy.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In 2,4-Difluoro-5-hydroxyphenylboronic acid, the electron-withdrawing fluorine atoms are expected to lower the energy of both frontier orbitals, while the hydroxyl group would raise them. The net effect on the HOMO-LUMO gap determines the molecule's propensity to engage in chemical reactions.

Table 5.1: Representative Electronic Properties Calculated for a Substituted Phenylboronic Acid using DFT (B3LYP/6-311+G(d,p)) This table presents illustrative data typical for a molecule of this class, as specific published data for 2,4-Difluoro-5-hydroxyphenylboronic acid is not available.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.85 eV | Indicates the electron-donating ability; related to ionization potential. |

| LUMO Energy | -1.75 eV | Indicates the electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | 5.10 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 3.20 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Conformational Analysis and Investigation of Rotational Barriers of the Boronic Acid Group

The three-dimensional structure and conformational flexibility of a molecule are crucial for its interactions and reactivity. For phenylboronic acids, a key conformational feature is the rotation of the boronic acid group, –B(OH)₂, relative to the plane of the phenyl ring. Computational methods can map the potential energy surface for this rotation to identify the most stable conformers and the energy barriers separating them.

The rotation around the Carbon-Boron (C-B) bond is typically characterized by a relatively low energy barrier, often estimated to be around 4-5 kcal/mol for phenylboronic acid itself. mdpi.com This low barrier is indicative of π-conjugation between the empty p-orbital on the boron atom and the π-system of the aromatic ring, which stabilizes the planar conformation. The transition state for this rotation occurs when the boronic acid group is perpendicular to the ring, disrupting this conjugation.

In 2,4-Difluoro-5-hydroxyphenylboronic acid, substituents can influence this rotational barrier. Steric hindrance from the ortho-fluorine atom (at C2) could potentially increase the energy of the planar conformer, although fluorine's small size may limit this effect. Furthermore, intramolecular hydrogen bonding between the ortho-fluorine and a hydroxyl hydrogen of the boronic acid group can stabilize a specific planar conformation. nih.gov The orientation of the two hydroxyl groups within the boronic acid moiety (syn or anti) also leads to different conformers with distinct energies. nih.gov A relaxed potential energy surface scan is the standard computational method to quantify these rotational barriers.

Table 5.2: Illustrative Rotational Energy Profile for the C-B Bond in a Substituted Phenylboronic Acid This table presents a hypothetical energy profile to illustrate the concept.

| Dihedral Angle (C-C-B-O) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.00 | Planar (Global Minimum) |

| 30° | 1.25 | Twisted |

| 60° | 3.75 | Twisted |

| 90° | 4.50 | Perpendicular (Transition State) |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs through Theoretical Modeling

In the solid state, molecules arrange themselves into a crystal lattice defined by a network of intermolecular interactions. Theoretical modeling is essential for understanding and predicting these packing motifs. For phenylboronic acids, the dominant interaction is the formation of strong, centrosymmetric O-H···O hydrogen bonds between the boronic acid groups of two molecules, creating a characteristic dimer synthon. researchgate.net

The presence of additional functional groups in 2,4-Difluoro-5-hydroxyphenylboronic acid introduces a richer variety of potential intermolecular interactions. These include:

O-H···O bonds: In addition to the boronic acid dimers, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor.

O-H···F bonds: The fluorine atoms can act as weak hydrogen bond acceptors.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Computational methods like periodic DFT or the Pixel method can be used to calculate the lattice energy of a predicted crystal structure and to dissect it into the energetic contributions of individual intermolecular interactions (electrostatic, polarization, dispersion, and repulsion). ed.ac.uk This analysis reveals the hierarchy of interactions that govern the supramolecular assembly.

Table 5.3: Representative Calculated Interaction Energies for Common Supramolecular Synthons Values are illustrative and represent typical energy ranges for these interaction types.

| Interaction Motif | Donor | Acceptor | Typical Energy (kcal/mol) |

| Boronic Acid Dimer | B-O-H | O=B | -12 to -15 |

| Phenol-Boronic Acid | Ar-O-H | O=B | -5 to -8 |

| Boronic Acid-Fluorine | B-O-H | F-Ar | -1 to -3 |

| C-H···F Bond | Ar-C-H | F-Ar | -0.5 to -2 |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Approaches

Phenylboronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.org Computational chemistry is an indispensable tool for elucidating the complex mechanisms of these catalytic cycles. By mapping the reaction energy profile, researchers can identify all intermediates and, crucially, the transition states that connect them.

A typical Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination. nih.gov For 2,4-Difluoro-5-hydroxyphenylboronic acid, computational studies would focus on the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. organic-chemistry.org

Table 5.4: Representative Calculated Activation Free Energies (ΔG‡) for a Suzuki-Miyaura Reaction This table provides typical values to illustrate the application of computational analysis to reaction mechanisms.

| Catalytic Step | Reactants | Products | ΔG‡ (kcal/mol) |

| Oxidative Addition | Ar-Br + Pd(0)L₂ | Ar-Pd(II)(Br)L₂ | 15.5 |

| Transmetalation | Ar-Pd(II)(Br)L₂ + Ar'B(OH)₃⁻ | Ar-Pd(II)(Ar')L₂ + Br⁻ | 18.0 |

| Reductive Elimination | Ar-Pd(II)(Ar')L₂ | Ar-Ar' + Pd(0)L₂ | 12.0 |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity Profiles

Beyond mechanistic studies of known reactions, computational chemistry can predict the intrinsic reactivity of a molecule. Reactivity indices, derived from the electronic structure, can forecast how a molecule will behave in various chemical environments.

For 2,4-Difluoro-5-hydroxyphenylboronic acid, these indices can predict the most likely sites for electrophilic or nucleophilic attack. For instance, analysis of the molecular electrostatic potential (MEP) would highlight electron-rich (negative potential) and electron-poor (positive potential) regions. The boronic acid's boron atom is a Lewis acidic site, while the oxygen atoms and the π-system of the ring are nucleophilic.

Fukui functions and dual descriptor analysis can offer a more quantitative prediction of regioselectivity. These descriptors identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. This would be valuable in predicting the outcome of, for example, further electrophilic aromatic substitution on the ring, indicating whether an incoming electrophile would prefer the C3 or C6 position.

Stereoselectivity is less of a factor for reactions directly involving the achiral aromatic ring. However, should the boronic acid be employed in reactions that generate new stereocenters, such as in asymmetric synthesis, computational modeling of diastereomeric transition states would be critical to predicting and explaining the stereochemical outcome.

Table 5.5: Illustrative Reactivity Indices for Key Atoms in 2,4-Difluoro-5-hydroxyphenylboronic acid This table shows a conceptual representation of how reactivity indices are used.

| Atom | Mulliken Charge | Fukui Index (f⁻) for Electrophilic Attack | Fukui Index (f⁺) for Nucleophilic Attack |

| B | +1.25 | Low | High |

| C1 (ipso-C) | -0.20 | High | Low |

| C3 | -0.15 | High | Low |

| C6 | -0.18 | High | Low |

| O (phenolic) | -0.65 | Medium | Low |

Structure Reactivity Correlations of Fluorinated Hydroxyphenylboronic Acids

Influence of Fluorine Position and Number on Lewis Acidity and pKa Values

The Lewis acidity of arylboronic acids, a key determinant of their reactivity, is significantly modulated by the electronic effects of substituents on the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which generally increases the Lewis acidity of the boron center. This increased acidity facilitates the formation of the boronate anion, a crucial step in many of its reactions.

The position and number of fluorine substituents have a pronounced impact on the pKa of phenylboronic acids. The introduction of fluorine atoms generally lowers the pKa value, making the compound more acidic. researchgate.netnih.gov This effect is not merely additive but is dependent on the specific substitution pattern. For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.83-8.86. nih.govwikipedia.org The introduction of fluorine substituents can lower this value into the range of 6.17 to 8.77 for various fluorinated phenylboronic acids. nih.gov

The following table provides a comparison of the pKa values of phenylboronic acid and a related fluorinated hydroxyphenylboronic acid to illustrate the impact of fluorine substitution.

| Compound Name | Structure | pKa Value | Reference |

|---|---|---|---|

| Phenylboronic acid |  | ~8.83 | wikipedia.org |

| 2,5-Difluoro-4-hydroxyphenylboronic acid |  | 7.43 ± 0.36 (Predicted) | chemicalbook.com |

Stereoelectronic Effects of Difluoro and Hydroxyl Substituents on Boronic Acid Functionality

The reactivity of the boronic acid group in 2,4-Difluoro-5-hydroxyphenylboronic acid is governed by a complex interplay of stereoelectronic effects from the two fluorine atoms and the hydroxyl group.

The two fluorine atoms at the ortho (position 2) and para (position 4) positions relative to the boronic acid group exert strong inductive electron withdrawal (-I effect), which significantly increases the electrophilicity of the boron atom. This enhanced Lewis acidity makes the boronic acid more susceptible to nucleophilic attack, for example, by a hydroxide (B78521) ion to form the corresponding boronate complex. The fluorine at the para position also has a +M (mesomeric or resonance) effect, which is electron-donating. However, for fluorine, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing the acidity of the aromatic ring.

The spatial arrangement of these substituents can also lead to through-space interactions that may influence the conformation and reactivity of the molecule.

Characterization of Intramolecular Hydrogen Bonding Networks and Their Role in Molecular Conformation and Stability

Intramolecular hydrogen bonding can play a crucial role in determining the molecular conformation and stability of substituted phenols. nih.gov In 2,4-Difluoro-5-hydroxyphenylboronic acid, several potential intramolecular hydrogen bonds can be envisaged.

A likely intramolecular hydrogen bond could form between the hydrogen of the phenolic hydroxyl group and the fluorine atom at the 4-position, creating a six-membered ring. researchgate.net The existence and strength of such a hydrogen bond would depend on the rotational barrier of the hydroxyl group and the geometric constraints of the aromatic ring.

Another possibility is the formation of a hydrogen bond between one of the hydroxyl groups of the boronic acid and the fluorine atom at the 2-position. The formation of an intramolecular hydrogen bond involving an ortho-fluorine has been suggested to enhance the acidity of ortho-fluorophenylboronic acids. nih.gov

These intramolecular hydrogen bonding networks can lock the molecule into a more rigid conformation, which can in turn affect its stability and how it interacts with other molecules in a reaction. For example, a fixed conformation might enhance or hinder the accessibility of the boron center for catalysis. Spectroscopic techniques such as NMR and infrared spectroscopy, combined with computational modeling, are powerful tools for characterizing such intramolecular interactions. mdpi.commdpi.com

Correlation between Substituent Patterns and Performance in Synthetic Methodologies

Phenylboronic acids are cornerstone reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. researchgate.netnih.gov The electronic and steric nature of the substituents on the phenyl ring can significantly impact the efficiency and outcome of these reactions.

The electron-withdrawing nature of the two fluorine atoms in 2,4-Difluoro-5-hydroxyphenylboronic acid is expected to influence its performance in Suzuki-Miyaura coupling. Generally, electron-withdrawing groups on the boronic acid can affect the transmetalation step of the catalytic cycle. While some studies suggest that electron-withdrawing groups can sometimes hinder the reaction, the increased Lewis acidity they confer can also be beneficial under certain conditions. For instance, pentafluorophenylboronic acid, a highly deactivated substrate, has been successfully employed in Suzuki-Miyaura coupling under specific catalytic conditions. nih.gov

The hydroxyl group can also participate in the reaction, potentially through coordination with the palladium catalyst. Hydroxyl-directed cross-coupling has been shown to be a useful strategy in controlling regioselectivity and enhancing reactivity in certain systems. nih.gov The specific substitution pattern in 2,4-Difluoro-5-hydroxyphenylboronic acid, with its unique combination of electron-withdrawing and potentially coordinating groups, would likely lead to distinct reactivity profiles in cross-coupling reactions compared to simpler phenylboronic acids. The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial to harness the full synthetic potential of this multifaceted building block. researchgate.net

Advanced Characterization Techniques for Mechanistic and Structural Elucidation

Spectroscopic Methodologies for the Identification and Analysis of Reaction Intermediates

Understanding the pathway of a chemical reaction is fundamental to optimizing conditions and maximizing yields. For reactions involving boronic acids, such as the widely used Suzuki-Miyaura coupling or Chan-Lam amination, identifying transient intermediates is key.

In the context of copper-catalyzed reactions, Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying the copper(II) species that act as catalysts. Studies on related arylboronic esters have shown that EPR can identify the catalyst's resting state and how it changes over the course of the reaction. For instance, it has been demonstrated that the initial dimeric copper(II) acetate (B1210297) catalyst can form heterobimetallic adducts with the boronic ester. nih.gov The relative populations of different Cu(II) species, which can be distinguished by their EPR signals, are influenced by the electronic properties of the arylboronic ester and the presence of additives. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is invaluable for tracking the boron-containing species in solution. In a study of the Cu(II)-catalyzed methoxylation of 4-tolylboronic ester, ¹¹B NMR was used to observe the transformation of the starting material. The addition of a base like sodium methoxide (B1231860) causes a significant upfield shift in the ¹¹B NMR spectrum, which is indicative of the formation of a tetracoordinate, anionic boronate species ([ArB(OMe)₃]⁻). nih.gov This observation is crucial as it suggests that the transmetalation step, which is often rate-limiting, may proceed through this anionic intermediate. nih.gov Kinetic studies using techniques like ¹⁹F NMR spectroscopy have also been employed to understand the decomposition pathways of boronic acids, which is critical for improving reaction efficiency. nih.govacs.org

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for 2,4-Difluoro-5-hydroxyphenylboronic acid is not publicly documented, the crystal structures of numerous other phenylboronic acids have been reported, revealing important structural motifs.

For example, the crystal structure of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid was determined to confirm its molecular geometry. tandfonline.com Similarly, the structures of boronic acid-based inhibitors bound to enzymes like human carbonic anhydrase II have been elucidated, providing critical insights into their mechanism of action. nih.gov These studies reveal detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice and their physical properties. In many phenylboronic acids, dimeric structures formed through hydrogen bonding between the boronic acid groups are a common feature.

The data obtained from X-ray crystallography, such as unit cell dimensions and atomic coordinates, serve as a benchmark for computational studies, allowing for the validation of theoretical models. tandfonline.com

Interactive Table: Representative Crystallographic Data for Phenylboronic Acid Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref |

| 4-Acetylphenylboronic acid-hCA II complex | Orthorhombic | P2₁2₁2₁ | 46.5 | 52.8 | 114.2 | nih.gov |

| (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid | Monoclinic | P2₁/c | 10.3 | 11.5 | 11.2 | tandfonline.com |

Note: This table presents data for related compounds to illustrate the type of information obtained from X-ray crystallography.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution-State Structural and Dynamic Studies

While X-ray crystallography provides a static picture of the solid state, advanced NMR techniques are essential for understanding the structure and dynamics of molecules in solution, which is more relevant to their behavior in chemical reactions.

Two-dimensional (2D) NMR experiments are particularly powerful for structure elucidation. semanticscholar.orgresearchgate.netipb.pt Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached and long-range carbons, respectively. These methods would be instrumental in unambiguously assigning all the ¹H and ¹³C signals for 2,4-Difluoro-5-hydroxyphenylboronic acid.

Solid-state NMR (ssNMR) spectroscopy, especially for the ¹¹B nucleus, offers unique insights into the local environment of boron atoms in the solid state, which can be particularly useful when single crystals suitable for X-ray diffraction are not available. acs.orgresearchgate.net ¹¹B ssNMR can distinguish between trigonal (three-coordinate) and tetrahedral (four-coordinate) boron species, providing information about intermolecular interactions and the formation of anhydrides (boroxines). rsc.org The analysis of quadrupolar coupling constants and chemical shift anisotropy from ¹¹B ssNMR spectra provides detailed information about the electronic structure around the boron nucleus. acs.org

Furthermore, ¹¹B NMR in solution is highly sensitive to the coordination state of the boron atom and the pH of the medium. The chemical shift of the ¹¹B nucleus can be used to determine the pKa of the boronic acid and to study its binding with diols, a fundamental interaction for applications in sensors and drug delivery. acs.org The change from a trigonal boronic acid to a tetrahedral boronate ester upon binding to a diol results in a characteristic upfield shift in the ¹¹B NMR spectrum. acs.orgsdsu.edu

Interactive Table: Typical ¹¹B NMR Chemical Shifts for Boron Species

| Boron Species | Coordination State | Typical ¹¹B Chemical Shift (ppm) | Ref |

| Arylboronic Acids (ArB(OH)₂) | Trigonal | ~27-30 | nih.govsdsu.edu |

| Boroxines ((ArBO)₃) | Trigonal | ~33 | sdsu.edu |

| Tetracoordinate Boronate Esters | Tetrahedral | ~5-10 | nih.gov |

| Tetracoordinate Boronates ([ArB(OR)₃]⁻) | Tetrahedral | ~6.4 | nih.gov |

Note: Chemical shifts are relative to a standard (e.g., BF₃·OEt₂) and can vary with solvent and substituents.

Future Perspectives and Research Challenges in the Chemistry of 2,4 Difluoro 5 Hydroxyphenylboronic Acid

Development of More Sustainable and Environmentally Benign Synthetic Routes

The conventional synthesis of arylboronic acids, including fluorinated derivatives, often relies on multi-step sequences that employ harsh conditions and environmentally burdensome reagents. A common approach involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium, at cryogenic temperatures (-78 °C), followed by quenching with a trialkyl borate (B1201080). google.com While effective, this method presents several sustainability challenges.

Current Challenges:

Use of Hazardous Reagents: Organolithium reagents are highly pyrophoric and require stringent anhydrous conditions.

Cryogenic Temperatures: Maintaining extremely low temperatures on an industrial scale is energy-intensive.

Stoichiometric Waste: The process generates stoichiometric amounts of lithium salts and requires aqueous workups that can lead to large volumes of waste.

Future Research Directions: Future research will need to focus on developing greener synthetic alternatives. A primary goal is the adoption of catalytic methods that avoid the use of stoichiometric organometallic reagents.

C-H Borylation: Direct C-H borylation of a corresponding 2,4-difluorophenol (B48109) derivative using catalysts based on iridium, rhodium, or palladium presents a highly atom-economical route. Research should focus on developing catalysts that can selectively functionalize the desired C-H bond in the presence of the directing hydroxyl group.

Greener Solvents: Replacing traditional ethereal solvents like THF and diethyl ether with more sustainable alternatives, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a critical step. rsc.org Exploring reactions in bio-based solvents or even in aqueous micellar systems could represent a significant breakthrough.

One-Pot Syntheses: Designing telescoped or one-pot reaction sequences, where multiple transformations occur in a single reactor, can significantly reduce waste, energy consumption, and processing time. nih.gov

| Parameter | Traditional Organometallic Route | Future Catalytic C-H Borylation Route |

|---|---|---|

| Starting Material | Aryl Halide (e.g., 1-Bromo-2,4-difluoro-5-hydroxybenzene) | Aryl Substrate (e.g., 1,3-Difluoro-4-hydroxybenzene) |

| Key Reagent | n-Butyllithium or Grignard Reagent | Diboron (B99234) reagent (e.g., B2pin2) |

| Conditions | Cryogenic (-78 °C), anhydrous | Mild to moderate temperatures |

| Stoichiometry | Stoichiometric use of metal | Catalytic use of precious metal (e.g., Iridium) |

| Key Advantage | Well-established, predictable | High atom economy, fewer steps |

| Main Challenge | Poor sustainability profile | Catalyst cost, regioselectivity control |

Exploration of Novel Catalytic Roles and the Discovery of New Methodologies

While boronic acids are most famous for their role as reagents in cross-coupling reactions, they can also function as catalysts. nih.gov Their ability to act as mild Lewis acids, which can be finely tuned by substituents on the aromatic ring, opens up possibilities for catalysis. researchgate.netmdpi.com The 2,4-difluoro-5-hydroxyphenylboronic acid molecule is particularly intriguing in this context. The strong electron-withdrawing effect of the two fluorine atoms is expected to increase the Lewis acidity of the boron center compared to non-fluorinated analogues. mdpi.com

Research Challenges and Opportunities:

Enhanced Lewis Acid Catalysis: The increased acidity could make this compound an effective catalyst for reactions such as Friedel-Crafts acylations, Diels-Alder reactions, or Mukaiyama aldol (B89426) reactions, potentially offering unique selectivity under mild conditions. nih.gov

Bifunctional Catalysis: The presence of both a Lewis acidic boron center and a Brønsted acidic/hydrogen-bond-donating hydroxyl group raises the possibility of bifunctional catalysis. This could be exploited in reactions where simultaneous activation of an electrophile and a nucleophile is required.

Asymmetric Catalysis: A significant challenge is the development of chiral derivatives of 2,4-difluoro-5-hydroxyphenylboronic acid for use in asymmetric catalysis. This could involve forming chiral boronate esters that can induce enantioselectivity in carbon-carbon bond-forming reactions.

Discovery of New Reactions: Future work should aim to discover new transformations that are uniquely catalyzed by this fluorinated boronic acid, leveraging its specific electronic properties that are not accessible with other catalysts.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Scalability

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. drugdiscoverytrends.comresearchgate.net For the synthesis and application of 2,4-difluoro-5-hydroxyphenylboronic acid, flow chemistry presents a particularly compelling future direction.

Challenges in Batch Processing:

The use of highly reactive and hazardous intermediates like organolithiums is difficult and risky to scale up in batch reactors.

Exothermic reactions can be difficult to control, leading to side products and safety concerns.

Batch-to-batch variability can be an issue, impacting product quality.

Future Perspectives with Flow Chemistry:

Safer Synthesis: Generating and consuming hazardous intermediates like lithiated arenes in situ within a microreactor significantly improves safety by minimizing their accumulation at any given time. drugdiscoverytrends.com

Enhanced Control and Yield: The superior heat and mass transfer in flow reactors allows for precise control over reaction parameters, often leading to higher yields, fewer impurities, and better reproducibility.

Automated Derivatization: A flow platform could be designed to not only synthesize the parent boronic acid but also to directly couple it with various partners in a subsequent Suzuki-Miyaura coupling step. This automated approach would be invaluable for rapidly generating libraries of new compounds for drug discovery or materials science screening.

Scalability: Scaling up production in a flow system is achieved by either running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reactor.

Advanced Material Science Applications Rooted in its Unique Chemical Properties

The unique substitution pattern of 2,4-difluoro-5-hydroxyphenylboronic acid makes it an attractive building block for advanced materials. chemimpex.com The interplay between the boronic acid moiety, the fluorine atoms, and the hydroxyl group can be harnessed to create materials with tailored electronic, optical, and responsive properties.

Future Research Directions:

Fluorinated Polymers: Incorporation of this monomer into polymer backbones (e.g., polyarylethers or polyesters) could yield materials with high thermal stability, chemical resistance, and low dielectric constants, which are desirable for microelectronics applications. The fluorine content can also impart hydrophobicity and unique surface properties. researchgate.net

Optoelectronic Materials: Arylboron compounds are being explored for applications in organic electronics. mdpi.comnih.gov The electron-deficient nature of the difluorinated phenyl ring could make derivatives of this compound useful as electron-transporting or host materials in organic light-emitting diodes (OLEDs).

Responsive Materials and Sensors: The boronic acid group is well-known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property widely used in glucose sensing. mdpi.com The electronic properties of the fluorinated ring could be used to modulate the pKa of the boronic acid for optimal binding at physiological pH, and the hydroxyl group could be used as an additional handle for signal transduction or immobilization onto a surface.

Liquid Crystals: The rigid, polar structure of molecules derived from 2,4-difluoro-5-hydroxyphenylboronic acid could be exploited in the design of novel liquid crystalline materials.

Computational Design and Discovery of Compounds with Enhanced Reactivity and Selectivity

Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and optimization of new molecules and materials. nih.govresearchgate.net Applying these methods to 2,4-difluoro-5-hydroxyphenylboronic acid and its derivatives presents a significant opportunity to guide future experimental work.

Research Challenges:

Accurate pKa Prediction: A key challenge in modeling boronic acids is the accurate prediction of their pKa values, which is crucial for understanding their reactivity and designing them for biological applications. This requires sophisticated computational models that can account for the complex interactions between the boronic acid, its conjugate base, and solvent molecules. mdpi.commdpi.com

Modeling Reaction Pathways: Predicting the outcomes of catalytic reactions or complex organic transformations requires accurate modeling of transition states and reaction intermediates.

Future Computational Approaches:

Rational Catalyst Design: Density Functional Theory (DFT) calculations can be used to understand the electronic structure of the boronic acid and predict how modifications will affect its Lewis acidity and catalytic activity. This allows for the rational, in silico design of more effective catalysts based on this scaffold. researchgate.net

Virtual Screening for Drug Discovery: The 2,4-difluoro-5-hydroxyphenylboronic acid core can be used as a starting point for building virtual libraries of potential enzyme inhibitors. nih.gov These libraries can be computationally screened against the active sites of target proteins to identify promising candidates for synthesis and biological evaluation. als-journal.com

Materials Property Prediction: Computational methods can predict the electronic and optical properties (e.g., HOMO/LUMO energy levels, absorption spectra) of polymers and small molecules derived from this building block, guiding the design of new materials for organic electronics. mdpi.com

| Research Area | Computational Method | Objective | Expected Outcome |

|---|---|---|---|

| Catalyst Design | DFT, Ab Initio Molecular Dynamics | Calculate Lewis acidity, model transition states | Design of derivatives with enhanced catalytic activity and selectivity |

| Materials Science | DFT, TD-DFT | Predict HOMO/LUMO levels, band gaps, and absorption spectra | Identification of promising structures for OLEDs and OPVs |

| Biochemical Probes | Quantum Mechanics/Molecular Mechanics (QM/MM) | Model binding affinity and pKa for saccharide interactions | Design of highly sensitive and selective glucose sensors |

| Drug Discovery | Molecular Docking, Virtual Screening | Identify derivatives that bind to specific protein targets | Prioritization of compounds for synthesis and in vitro testing nih.govnih.gov |

Q & A

Q. What are the recommended synthetic routes for 2,4-difluoro-5-hydroxyphenylboronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling or directed ortho-metalation of fluorinated precursors. For example, pinacol ester intermediates (e.g., 3,4-difluoro-5-hydroxyphenylboronic acid pinacol ester ) can be hydrolyzed under acidic conditions to yield the free boronic acid. Key parameters include:

- Temperature : Controlled hydrolysis at 0–6°C minimizes decomposition .

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) enhances coupling efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity (>97% by HPLC) .

Q. How can spectroscopic techniques (NMR, FT-IR) be optimized to characterize 2,4-difluoro-5-hydroxyphenylboronic acid?

- Methodological Answer :

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid formation; shifts to δ 18–22 ppm indicate esterification (e.g., with pinacol) .

- ¹⁹F NMR : Distinct signals for 2-F and 4-F substituents (e.g., δ -110 to -120 ppm) validate regiochemistry .

- FT-IR : B-O stretching at ~1340 cm⁻¹ and O-H (phenolic) at ~3200 cm⁻¹ . Computational DFT/B3LYP studies refine vibrational assignments .

Q. What strategies improve the stability of 2,4-difluoro-5-hydroxyphenylboronic acid in aqueous solutions?

- Methodological Answer :

- pH Control : Stability is maximized at pH 7–9, where the boronate anion forms .

- Co-solvents : Use DMSO or THF (10–20% v/v) to reduce hydrolysis .

- Derivatization : Convert to pinacol esters for long-term storage; reconstitute with HCl (1M) before use .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence Suzuki-Miyaura coupling efficiency with 2,4-difluoro-5-hydroxyphenylboronic acid?

- Methodological Answer :

- Electron-Withdrawing Fluorines : Enhance electrophilicity of the boron center, accelerating transmetalation but increasing sensitivity to protic solvents.

- Ortho-Fluorine : Steric hindrance may reduce coupling yields; optimize using bulky ligands (e.g., SPhos) .

- Case Study : Coupling with 5-bromo-2-fluorobenzoic acid achieved 85% yield in DMF/H₂O (3:1) at 80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.